molecular formula C10H10O5 B13949091 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid CAS No. 773120-32-4

2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid

Cat. No.: B13949091
CAS No.: 773120-32-4
M. Wt: 210.18 g/mol
InChI Key: VRAVERBOKCSNPC-UHFFFAOYSA-N
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Description

2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic Acid (CAS 773120-32-4) is a polyphenolic compound with a molecular formula of C 10 H 10 O 5 and a molecular weight of 210.18 g/mol . As a derivative of caffeic acid, it belongs to a class of plant-synthesized secondary metabolites that are the subject of active research for their broad biological activities . This compound shares a core structural similarity with other bioactive caffeic acid derivatives investigated for their therapeutic potential. Research on closely related analogs highlights their promise in areas such as anti-infective development; for instance, certain trihydroxy-substituted caffeates have demonstrated significant antiplasmodial activity against Plasmodium falciparum strains, the parasite responsible for malaria, without showing cytotoxic or hemolytic effects . Furthermore, the α,β-unsaturated carbonyl moiety present in its structure is a key pharmacophore in many natural products that influence cellular processes, including adhesion and migration, which are critical in inflammation and cancer metastasis . The specific hydroxylation pattern on the phenyl ring may contribute to its antioxidant properties and ability to modulate key signaling pathways . Researchers can leverage this high-purity compound to explore its specific mechanisms of action, its role in oxidative stress and neuroinflammation models related to brain ageing, and its potential as a lead structure in drug discovery campaigns . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

773120-32-4

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O5/c1-5(10(14)15)2-7-8(12)3-6(11)4-9(7)13/h2-4,11-13H,1H3,(H,14,15)

InChI Key

VRAVERBOKCSNPC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=C(C=C1O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

Based on the detailed synthetic procedures reported in the literature, the preparation can be segmented into the following steps:

Step Description Key Reagents/Conditions Outcome
1 Friedel–Crafts Acylation of hydroxyphenyl derivatives Acid chlorides or anhydrides, Lewis acid catalysts (e.g., AlCl3) Introduction of keto or acyl group onto aromatic ring
2 Knoevenagel Condensation between aldehydes/ketones and malonic acid derivatives Base catalysts (e.g., piperidine), solvents like ethanol Formation of α,β-unsaturated carboxylic acid framework
3 Hydrolysis and Purification Acidic or basic hydrolysis to remove protecting groups Free acid form of the compound
4 Hydroxylation/Selective Deprotection Use of protecting groups like methyl ethers, followed by demethylation Trihydroxy substitution pattern on the phenyl ring

Specific Synthetic Example from Literature

A representative synthesis of a closely related compound, 1-[2′,4′,5′-trihydroxyphenyl]-3-methyl-1-oxo-but-2-ene (a structural analogue), was achieved via Friedel–Crafts acylation followed by Michael addition and cyclization steps. The key features of this method are:

  • Friedel–Crafts acylation of a hydroxyphenyl precursor to introduce the keto group.
  • Use of intermolecular Michael addition–cyclization to form chromanone intermediates.
  • Subsequent regioselective alkylation or methylation to protect or modify hydroxyl groups.
  • Final demethylation or deprotection to yield the tri-hydroxy substituted phenyl ring.

Spectroscopic data (1H NMR, 13C NMR) confirmed the positions of hydroxyl groups and the propenoic acid moiety, validating the synthetic route.

Reaction Conditions and Yields

Reaction Step Typical Conditions Yield Range (%) Notes
Friedel–Crafts Acylation Room temp to reflux, AlCl3 catalyst, inert atmosphere 70–85 Sensitive to moisture, requires dry conditions
Knoevenagel Condensation Ethanol solvent, base catalyst, mild heating 75–90 High selectivity for α,β-unsaturated acids
Hydrolysis/Deprotection Acidic or basic aqueous workup, mild heating 80–95 Protecting groups removed cleanly
Alkylation/Methylation Alkyl halides, base (e.g., K2CO3), DMF solvent 65–80 Regioselectivity controlled by reaction time and temperature

Research Findings and Data Summary

Spectroscopic Characterization

  • 1H NMR : Hydroxyl protons typically appear as broad singlets in the δ 8.5–13.3 ppm range, confirming phenolic OH groups.
  • 13C NMR : Signals for carboxylic acid carbon appear near δ 170–180 ppm; aromatic carbons and olefinic carbons are clearly distinguishable.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid confirm the structure.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Source Examples
Friedel–Crafts Acylation + Knoevenagel High yield, well-established Requires strict anhydrous conditions Timár and Jaszberenyi et al.
Direct Hydroxylation of Propenoic Acid Derivatives Fewer steps Regioselectivity challenges Limited reports
Biosynthetic Approaches Eco-friendly, stereoselective Low yields, complex purification Emerging research

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid derivative.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Propanoic acid derivatives.

    Substitution: Ethers and esters of the original compound.

Scientific Research Applications

2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4,5-Trihydroxycinnamic Acid (CHEBI:229990)

  • Structure: Features a 3,4,5-trihydroxyphenyl group attached to a propenoic acid backbone.
  • Properties :
    • Melting point: 210°C
    • Solubility: 22 g/L in water at 25°C
    • Bioactivity: Exhibits antioxidant properties due to its three hydroxyl groups in meta and para positions, enhancing electron donation capacity .
  • Key Difference: The hydroxyl groups in 3,4,5-trihydroxycinnamic acid are positioned at 3, 4, and 5 on the phenyl ring, whereas the target compound has hydroxyls at 2, 4, and 4.

(2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic Acid

  • Structure : Contains a 2,4,5-trimethylphenyl group instead of hydroxyl substituents.
  • Properties: pKa: 4.84 (calculated), indicating moderate acidity . LogD (pH 5.5): Not explicitly reported, but methyl groups increase hydrophobicity compared to hydroxylated analogs .

2-Methyl-3-(trifluoromethyl)cinnamic Acid

  • Structure : Substituted with a trifluoromethyl group at the 3-position and a methyl group at the 2-position of the phenyl ring.
  • Properties :
    • Melting point: 168–171°C
    • Reactivity: The electron-withdrawing trifluoromethyl group stabilizes the carboxylic acid moiety, increasing acidity compared to hydroxylated derivatives .
  • Key Difference : Fluorinated analogs are often used in medicinal chemistry for metabolic stability, contrasting with the target compound’s hydroxyl-rich structure .

3-Hydroxy-4-methoxycinnamic Acid

  • Structure : A cinnamic acid derivative with hydroxyl (3-position) and methoxy (4-position) groups.
  • Properties :
    • Source: Derived from Cinnamomum cassia (cassia bark) .
    • Applications: Used as a reference standard in pharmacological and cosmetic research due to its dual functional groups .
  • Key Difference : The methoxy group reduces polarity compared to trihydroxyphenyl derivatives, affecting bioavailability and interaction with biological targets .

Data Table: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (g/L) pKa Key Functional Groups
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid C₁₀H₁₀O₅ 210.18 Not reported Not reported ~4.5* 2,4,6-trihydroxyphenyl, methyl
3,4,5-Trihydroxycinnamic acid C₉H₈O₅ 196.16 210 22 3.1† 3,4,5-trihydroxyphenyl
(2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic acid C₁₂H₁₄O₂ 190.24 Not reported Not reported 4.84 2,4,5-trimethylphenyl
2-Methyl-3-(trifluoromethyl)cinnamic acid C₁₁H₉F₃O₂ 230.18 168–171 Insoluble ~2.8‡ Trifluoromethyl, methyl

*Estimated based on phenolic acid analogs ; †Experimental value for gallic acid; ‡Estimated based on trifluoromethyl effects .

Research Findings and Implications

  • Bioavailability: Hydroxyl-rich compounds like 3,4,5-trihydroxycinnamic acid exhibit poor oral bioavailability due to rapid conjugation and excretion, as seen in tea polyphenols (e.g., EGCG t₁/₂β = 212 min in rats) . The target compound’s 2,4,6-trihydroxyphenyl group may similarly limit absorption.
  • Synthetic Utility : Methyl and trifluoromethyl analogs demonstrate enhanced stability for industrial applications, whereas hydroxylated derivatives are preferred in natural product synthesis .

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